4-Oxopyran-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxopyran-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of β-keto esters with acetylenic esters in the presence of a sodium catalyst . This method provides a satisfactory yield of the desired α-pyrone derivatives.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of suitable precursors under controlled conditions. The specific details of industrial processes are often proprietary, but they generally involve the use of strong oxidizing agents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Oxopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-Oxopyran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimalarial agent.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-oxopyran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in its potential antimalarial application, it may inhibit key enzymes in the Plasmodium falciparum parasite, disrupting its metabolic processes and leading to its death . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
- 4-Oxo-4H-pyran-2-carboxylic acid
- 4H-Pyran-3-carboxylic acid, 4-oxo-
Comparison: 4-Oxopyran-3-carboxylic acid is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct chemical properties that make it suitable for particular applications, such as its potential use in antimalarial research .
Properties
IUPAC Name |
4-oxopyran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5-1-2-10-3-4(5)6(8)9/h1-3H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOMFEHOLJKQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C(C1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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